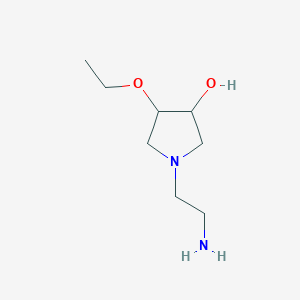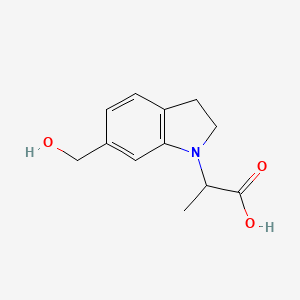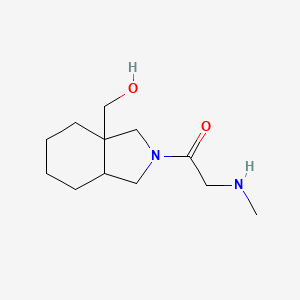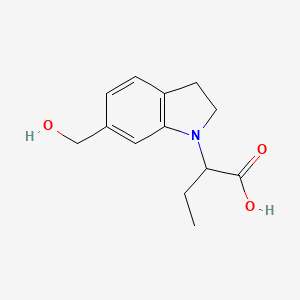![molecular formula C12H20ClNO2 B1493206 3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2098071-62-4](/img/structure/B1493206.png)
3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Overview
Description
3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, also known as CMP-3, is a novel synthetic compound with a wide range of applications in scientific research. CMP-3 is a member of the class of compounds known as azaspirocyclic compounds, which are characterized by a cyclic structure with a spiro-fused ring system. CMP-3 has been widely studied due to its ability to modulate various biological processes, such as cell signaling, gene expression, and enzyme activity.
Scientific Research Applications
Receptor Antagonism
Research has identified compounds structurally related to 3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one as selective antagonists for specific receptor subtypes. For instance, BMY 7378 is known for its selectivity as an antagonist of the alpha 1D-adrenoceptor subtype, highlighting the potential of such compounds in receptor studies (Goetz et al., 1995).
Synthesis of Polyhydroxyindolizidines
Compounds within this chemical family have been used as intermediates in the synthesis of polyhydroxyindolizidines, which are significant in the development of new pharmaceuticals. The reaction of certain derivatives with cyanomethylene triphenylphosphorane led to the formation of polyhydroxylated branched-chain pyrrolidines, a process crucial for the synthesis of complex organic molecules (Izquierdo et al., 1999).
Spirocyclic Chroman Formation
Another application is in the formation of spirocyclic chroman derivatives. Research shows that reactions involving similar spirocyclic structures can yield significant organic compounds, which are important in various chemical synthesis processes (Cacioli & Reiss, 1984).
Diverse Biological Activities
These compounds have shown potential in various biological activities. For instance, their structural analogs have been identified as potent antagonists for specific receptors like the substance P (NK1) receptor, demonstrating their potential in the study of physiological properties of specific substances (Snider et al., 1991).
Anticonvulsant Properties
In pharmaceutical research, related compounds have been synthesized and tested for their anticonvulsant activity. This indicates the potential use of this compound in the development of new anticonvulsant drugs (Obniska et al., 2006).
properties
IUPAC Name |
3-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-16-8-10-7-14(11(15)3-6-13)9-12(10)4-2-5-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFZHGWUWNRQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



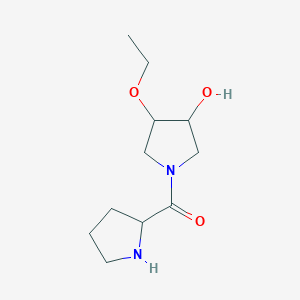
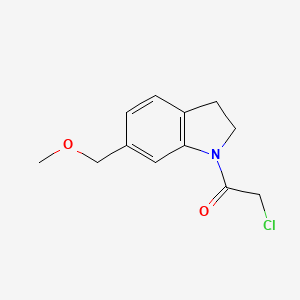
![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)
![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)
![2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493130.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)
